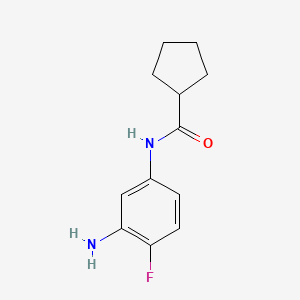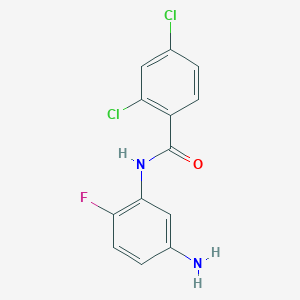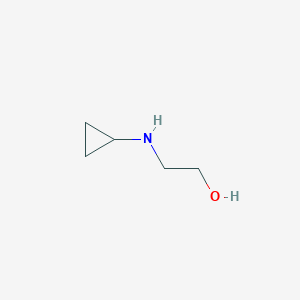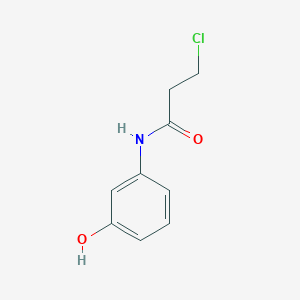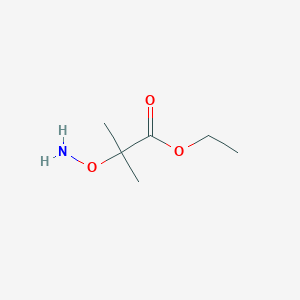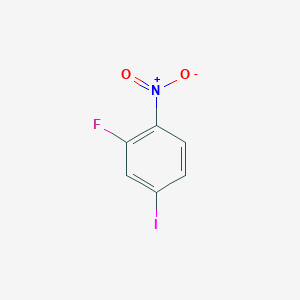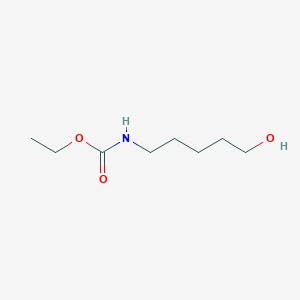![molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3](/img/structure/B1357496.png)
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one, also known as DMPP, is an organosulfur compound that has recently gained attention for its potential applications in a variety of scientific fields. In particular, DMPP has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its potential as a tool for biophysical research.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Properties
Analgesic and Anti-inflammatory Properties : The compound has been synthesized for its potential analgesic and anti-inflammatory properties. One study demonstrates significant activity in this regard, comparing the compound's efficacy with diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Antibacterial Activity : Research has been conducted on similar compounds for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. One study indicated that certain derivatives demonstrated greater antibacterial activity (Narayana, Rao, & Rao, 2009).
Synthesis Techniques and Derivatives : The compound and its derivatives have been synthesized using various techniques, showing a range of properties. These synthesis methods are significant for exploring the compound's potential in medicinal chemistry (Dave & Patel, 2001).
Heterocyclic Systems and Chemical Properties : Studies have been conducted on the chemical properties and reactions of this compound, leading to the formation of condensed heterocyclic systems. This research is crucial for understanding the compound's behavior in various chemical environments (Hassan, Youssef, El-zohry, & El-wafa, 1988).
Antimicrobial and Antifungal Activity : There is research indicating the compound's potential in antimicrobial and antifungal applications. This is particularly relevant for the development of new pharmaceuticals and treatments for infections (Bhoge, Magare, & Mohite, 2021).
Anti-HIV, Anticancer, and Antimicrobial Agents : Some derivatives have been synthesized with the intention of exploring their potential as anti-HIV, anticancer, and antimicrobial agents. This highlights the compound's versatility in various therapeutic areas (Habib, Rida, Badawey, & Fahmy, 1996).
Histamine H1-Receptor Antagonists : The compound has been used in the design and synthesis of potential histamine H1-receptor antagonists. This suggests its relevance in treating allergies and related conditions (Suhagia, Chhabria, & Makwana, 2006).
Anti-inflammatory, CNS Depressant, and Antimicrobial Activities : Research has been done on novel derivatives for their anti-inflammatory, CNS depressant, and antimicrobial activities. Such studies are essential for discovering new therapeutic agents (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).
Anticonvulsant and Antidepressant Activities : Derivatives of the compound have been evaluated for their potential anticonvulsant and antidepressant activities. This demonstrates the compound's potential in neuropharmacology (Zhang, Wang, Wen, Li, & Quan, 2016).
Platelet Antiaggregating and Other Activities : The compound has been studied for its platelet antiaggregating and other medicinal activities, showing its broad pharmacological potential (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falciani, Filippelli, & Rossi, 1994).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

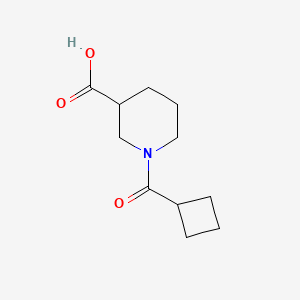
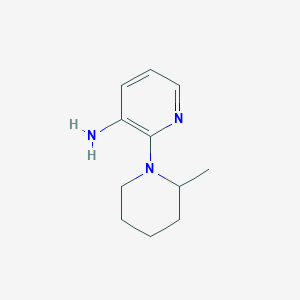
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)
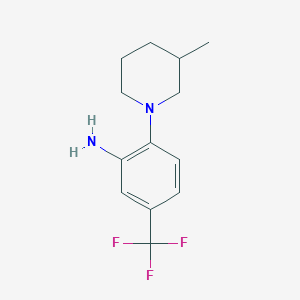
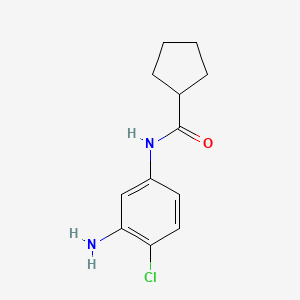
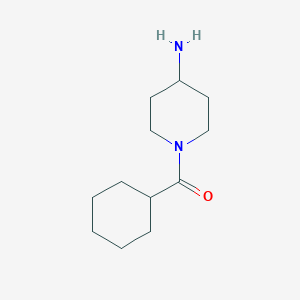
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
